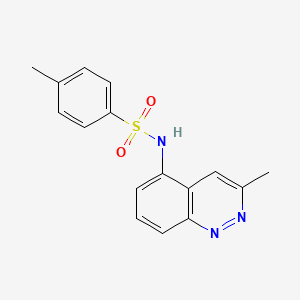
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamide, also known as Methylbenesulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has a molecular formula of C18H16N2O2S.
Mechanism of Action
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It binds to the active site of the enzyme and prevents its activity, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of aqueous humor in the eye, which makes it a potential treatment for glaucoma. It has also been studied for its potential applications in the treatment of epilepsy, as it has been shown to reduce the frequency and severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, which makes it easy to administer in experiments. However, one of the limitations of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide is that it has a relatively short half-life in the body, which limits its effectiveness as a therapeutic agent.
Future Directions
There are several potential future directions for research on 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide. One area of interest is the development of new drugs based on the structure of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential applications of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide in the treatment of other diseases such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide and its effects on various physiological processes.
In conclusion, 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide is a highly studied compound with potential applications in various fields of scientific research. Its ability to inhibit the activity of carbonic anhydrase makes it a potential candidate for the development of new drugs, and its effects on various physiological processes make it an interesting compound for further investigation.
Synthesis Methods
The synthesis of 4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide is a multi-step process that involves the reaction of 3-methyl-5-cinnolinylamine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to further chemical reactions to yield the final compound.
Scientific Research Applications
4-methyl-N-(3-methyl-5-cinnolinyl)benzenesulfonamidelfonamide has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals. It has been studied for its ability to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of new drugs.
properties
IUPAC Name |
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11-6-8-13(9-7-11)22(20,21)19-16-5-3-4-15-14(16)10-12(2)17-18-15/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNYMBLAIVYVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=C(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-methylcinnolin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)



![N-[(isobutylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5210581.png)
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![tetramethyl 7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5210593.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-(4-biphenylyl)-3-(4-bromophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5210618.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5210652.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)